3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids and play a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride typically involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride with 2,3-diaminopyridine in methanol .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to facilitate the efficient formation of the imidazo[4,5-b]pyridine core .
Chemical Reactions Analysis
Types of Reactions
3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives that can be further utilized in medicinal chemistry .
Scientific Research Applications
3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes like aromatase, which is involved in the biosynthesis of estrogens .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in the synthesis of sedative-hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Utilized in the development of anti-inflammatory and anticancer agents.
Uniqueness
3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C7H6ClN3O2 |
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Molecular Weight |
199.59 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H,11,12)(H,8,9,10);1H |
InChI Key |
QVUMINGBYHPNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)NC=N2.Cl |
Origin of Product |
United States |
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